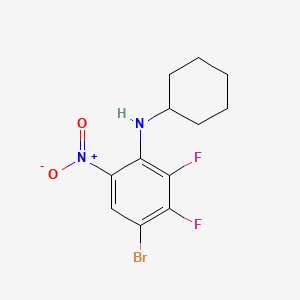

4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Description

Properties

IUPAC Name |

4-bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF2N2O2/c13-8-6-9(17(18)19)12(11(15)10(8)14)16-7-4-2-1-3-5-7/h6-7,16H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWVSUZCYPHGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C(=C(C=C2[N+](=O)[O-])Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742931 | |

| Record name | 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-99-6 | |

| Record name | Benzenamine, 4-bromo-N-cyclohexyl-2,3-difluoro-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established analytical methodologies to present a predictive and practical guide for researchers. The guide covers a plausible synthetic route, detailed experimental protocols for the determination of key physicochemical parameters, analytical characterization methods, and essential safety and handling information. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of novel chemical entities.

Introduction

This compound is a halogenated nitroaromatic amine with a molecular structure that suggests potential utility as a versatile building block in organic synthesis. The presence of multiple functional groups—a bromine atom, two fluorine atoms, a nitro group, and a secondary amine with a cyclohexyl substituent—offers numerous sites for chemical modification. The reactivity of such compounds is largely dictated by the interplay of the electronic effects of these substituents on the aromatic ring.[1] The electron-withdrawing nature of the nitro and fluoro groups activates the ring for nucleophilic aromatic substitution, while the bromine atom provides a handle for cross-coupling reactions. The N-cyclohexyl group imparts lipophilicity, which can be a critical determinant of a molecule's behavior in biological systems.

Given the nascent stage of research into this particular compound, this guide aims to bridge the knowledge gap by providing a robust framework for its synthesis, characterization, and handling. The protocols and predictive data presented herein are grounded in established chemical principles and methodologies applied to analogous structures.

Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized through a multi-step process, likely commencing with a commercially available difluoroaniline derivative. The following proposed pathway is based on common reactions in organic synthesis for the functionalization of aromatic amines.

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties: A Predictive Overview and Experimental Determination

The physicochemical properties of a compound are critical to its application, particularly in drug development where factors like solubility and lipophilicity govern pharmacokinetic behavior. The following table summarizes the predicted and known properties of the target compound and its analogs.

| Property | Predicted/Known Value for this compound | Rationale/Reference Compound |

| Molecular Formula | C₁₂H₁₃BrF₂N₂O₂ | - |

| Molecular Weight | 335.15 g/mol | - |

| Appearance | Expected to be a yellow or orange crystalline solid | Based on similar nitroanilines.[2] |

| Melting Point (°C) | Not available; likely in the range of 80-150 °C | Halogenated nitroanilines are typically crystalline solids with melting points in this range.[3] |

| Boiling Point (°C) | Not available; likely > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point, with probable decomposition. |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). | The large hydrophobic cyclohexyl and bromophenyl groups will likely dominate, leading to low aqueous solubility. Halogenated nitroaromatics are generally soluble in polar aprotic solvents.[4] |

| pKa | Estimated range: -2 to -4 for the protonated amine | The electron-withdrawing effects of the nitro and fluoro groups are expected to significantly decrease the basicity of the aniline nitrogen.[1] |

| logP (Octanol/Water) | Estimated range: 3.5 - 4.5 | The presence of a bromine atom and a cyclohexyl group contributes significantly to lipophilicity. |

Experimental Protocols for Physicochemical Characterization

The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

The melting point is a fundamental indicator of a crystalline solid's purity.[5][6]

Protocol:

-

Ensure the sample is thoroughly dried and finely powdered.[6]

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.[5]

-

Place the capillary tube into a melting point apparatus (e.g., Mel-Temp).

-

Heat the sample rapidly to approximately 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[7]

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

This protocol provides a quantitative measure of the compound's solubility in a given solvent.

Caption: Workflow for gravimetric solubility determination.

Protocol:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand, permitting any undissolved solid to sediment.

-

Carefully withdraw a precise volume of the clear supernatant.

-

Filter the withdrawn sample to remove any suspended particles.

-

Evaporate the solvent from the filtered sample under controlled conditions.

-

Weigh the remaining solid residue to determine the mass of the dissolved compound.

-

Calculate the solubility in g/L or mol/L.

Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[2][8][9]

Protocol:

-

Calibrate a pH meter using standard buffer solutions.[2]

-

Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol) to a known concentration (e.g., 1 mM).[2]

-

If necessary, adjust the initial pH of the solution to the acidic range with a standardized acid (e.g., 0.1 M HCl).

-

Titrate the solution with a standardized base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point.

The shake-flask method is the "gold standard" for determining the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[10][11][12][13]

Protocol:

-

Prepare a stock solution of the compound in either n-octanol or water.

-

In a separatory funnel, combine a known volume of n-octanol and a known volume of water (pre-saturated with each other).

-

Add a small, known amount of the stock solution to the funnel.

-

Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for partitioning, then let the layers separate completely.

-

Carefully separate the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each layer using a suitable analytical method, such as HPLC-UV.

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of the compound and for quantifying its concentration in various matrices.[14][15][16]

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis at a wavelength determined by a UV scan of the compound (likely in the 254-400 nm range).

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to assess purity and confirm the molecular weight of the compound, provided it is sufficiently volatile and thermally stable.

Proposed GC-MS Method:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 300°C).

-

Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range of 50-500 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of the compound.

-

¹H NMR: Will provide information on the number and connectivity of the hydrogen atoms, particularly on the cyclohexyl ring and the aromatic ring.

-

¹³C NMR: Will show the number of unique carbon environments in the molecule.

-

¹⁹F NMR: This is particularly valuable for fluorinated compounds due to its high sensitivity and wide chemical shift range.[17][18][19][20] It will confirm the presence and electronic environment of the two fluorine atoms on the aromatic ring. The coupling patterns between ¹⁹F, ¹H, and ¹³C will be instrumental in confirming the substitution pattern.

Safety and Handling

While specific toxicity data for this compound is not available, its structure suggests that it should be handled with significant caution, following the safety protocols for related nitroaromatic and halogenated aniline compounds.[21][22][23][24]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[22]

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[21]

-

First Aid:

-

Inhalation: Move to fresh air. Seek medical attention.[22]

-

Skin Contact: Wash the affected area thoroughly with soap and water.[22]

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.[22]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. By leveraging data from analogous compounds and established experimental protocols, researchers can approach the synthesis, characterization, and handling of this molecule with a robust framework. The detailed methodologies presented herein are intended to facilitate further research and application of this and other novel chemical entities in the fields of drug discovery and materials science.

References

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

LogP/D. Cambridge MedChem Consulting. Available at: [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

-

LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

-

Nitroaromatics and Isophorone Standard - Safety Data Sheet. Available at: [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. Available at: [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. Available at: [Link]

-

Tendencies in Chemical Shifts in the 19 F NMR Spectra of Fluorine-containing Compounds. Available at: [Link]

-

Melting point determination. Edisco. Available at: [Link]

-

Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC. Available at: [Link]

-

Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. ACS Publications. Available at: [Link]

-

Melting point determination. University of Calgary. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

- Unlocking the Potential: Synthesis and Properties of N-Methylcyclohexylamine.

-

Melting point determination. SSERC. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

-

DETERMINATION OF MELTING POINTS. Available at: [Link]

-

Safety Data Sheet: Nitrobenzene. Carl ROTH. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. Available at: [Link]

- Cyclohexylamine (C6H13N) properties.

-

Chemical Properties of N-Phenylcyclohexylamine (CAS 1821-36-9). Cheméo. Available at: [Link]

-

Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters Corporation. Available at: [Link]

-

Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters Corporation. Available at: [Link]

- detailed comparative analysis of the physical and chemical properties of cyclohexylamine and other amine compounds.

-

Nitrobenzene - Incident management. GOV.UK. Available at: [Link]

-

N-cyclohexylcyclohexanimine. PubChem. Available at: [Link]

-

Copolymers of aniline and nitroanilines: Part II. Physicochemical properties. ResearchGate. Available at: [Link]

-

Detecting Primary Amines. Chromatography Forum. Available at: [Link]

-

Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Available at: [Link]

-

(PDF) Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes. Available at: [Link]

-

(PDF) Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. ResearchGate. Available at: [Link]

-

3-Nitroaniline. PubChem. Available at: [Link]

-

Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. Available at: [Link]

-

Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Scholars Research Library. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. ossila.com [ossila.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. edisco.it [edisco.it]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. waters.com [waters.com]

- 17. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. agilent.com [agilent.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. carlroth.com [carlroth.com]

- 24. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-Depth Technical Guide to 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline: A Core Building Block for Targeted Protein Degradation

This technical guide provides a comprehensive overview of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline, a key intermediate for researchers, medicinal chemists, and professionals in the field of drug discovery and development. The unique structural features of this molecule position it as a valuable building block, particularly in the rapidly advancing area of targeted protein degradation. This document will delve into its molecular structure, physicochemical properties, a proposed synthetic pathway, and its pivotal role in the construction of Proteolysis Targeting Chimeras (PROTACs).

Molecular Structure and Physicochemical Properties

This compound is a substituted nitroaniline derivative. The core of the molecule is an aniline ring, which is highly substituted with four different functional groups: a bromo group, two fluoro groups, a nitro group, and an N-cyclohexylamino group. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the chemical reactivity of the aromatic ring, making it susceptible to certain nucleophilic substitution reactions, which is a key aspect of its utility in synthesis.

The presence of the N-cyclohexyl group provides a non-planar, lipophilic character to the molecule, which can be crucial for modulating the pharmacokinetic properties of larger molecules derived from it. The bromine atom serves as a versatile synthetic handle for further functionalization, often through cross-coupling reactions.

Visualization of the Molecular Structure

Caption: 2D representation of this compound.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C12H13BrF2N2O2 | [1][2] |

| Molecular Weight | 335.14 g/mol | [1][2] |

| CAS Number | 1365272-99-6 | [1][2] |

| Purity (Typical) | ≥98% | [2][3] |

| Physical State | Solid (predicted) | N/A |

| Storage | Room temperature | [2] |

Proposed Synthesis Pathway

The proposed synthesis involves the reaction of a suitable precursor, 1-Bromo-4,5-difluoro-2-nitrobenzene (CAS 321-17-5), with cyclohexylamine . The nitro group on the aromatic ring is strongly electron-withdrawing, which activates the ortho and para positions to nucleophilic attack. In this case, the fluorine atoms are the leaving groups.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization for yield and purity.

Materials:

-

1-Bromo-4,5-difluoro-2-nitrobenzene (1.0 eq)[4]

-

Cyclohexylamine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4,5-difluoro-2-nitrobenzene and the chosen anhydrous solvent.

-

Add the base (K₂CO₃ or DIPEA) to the mixture.

-

Add cyclohexylamine dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Targeted Protein Degradation

The primary application of this compound is as a crucial building block for the synthesis of ligands that bind to E3 ubiquitin ligases, most notably Cereblon (CRBN). These ligands are integral components of PROTACs.

PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively removing the protein from the cell.

The N-substituted nitroaniline moiety of the title compound is a precursor to the glutarimide ring system found in thalidomide and its analogs (lenalidomide, pomalidomide), which are well-known CRBN ligands. The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization and further modifications. The substituents on the aromatic ring (bromo, fluoro, and N-cyclohexyl) are strategically important for modulating the binding affinity to CRBN, as well as influencing the overall physicochemical properties of the final PROTAC molecule, such as cell permeability and metabolic stability.

PROTAC Mechanism of Action

Caption: The catalytic cycle of a PROTAC molecule.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate. While detailed characterization and application data for this specific molecule are not widely published, its structural features strongly suggest its utility as a precursor for Cereblon-binding ligands in the development of PROTACs. The proposed synthetic route is robust and based on established chemical principles. This guide provides a foundational understanding for researchers looking to employ this and similar building blocks in the innovative and promising field of targeted protein degradation.

References

-

ChemWhat. This compound CAS#: 1365272-99-6. Available at: [Link]

-

CP Lab Safety. 4-Bromo-N-cyclohexyl-2, 3-difluoro-6-nitroaniline, min 98%, 1 gram. Available at: [Link]

-

Molekula. This compound, 98% Purity, C12H13BrF2N2O2. Available at: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Vapourtec. Aromatic Substitution | Flow Reactions. Available at: [Link]

-

PubChem. 1-Bromo-4,5-difluoro-2-nitrobenzene. Available at: [Link]

Sources

- 1. 4-Fluoro-3-nitroaniline | 364-76-1 [chemicalbook.com]

- 2. CAS 364-76-1: 4-Fluoro-3-nitroaniline | CymitQuimica [cymitquimica.com]

- 3. 1-BROMO-2,4-DIFLUORO-5-NITROBENZENE | 345-24-4 [chemicalbook.com]

- 4. 1-Bromo-4,5-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 19261542 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of N-cyclohexyl-nitroaniline derivatives

An In-Depth Technical Guide to N-Cyclohexyl-nitroaniline Derivatives: Synthesis, Characterization, and Applications

Abstract

N-cyclohexyl-nitroaniline derivatives represent a compelling class of organic compounds, integrating the structural rigidity and conformational influence of a cyclohexane ring with the potent electronic and reactive properties of a nitroaniline scaffold. This combination gives rise to unique physicochemical characteristics that make these molecules valuable intermediates and active agents in diverse scientific fields. This technical guide provides a comprehensive overview of the core aspects of N-cyclohexyl-nitroaniline chemistry, designed for researchers, scientists, and drug development professionals. We will delve into robust synthetic methodologies, elucidate detailed protocols for spectroscopic and crystallographic characterization, and explore the structure-activity relationships that underpin their applications in medicinal chemistry and materials science.

Introduction: The Structural and Chemical Landscape

The N-cyclohexyl-nitroaniline framework is characterized by three key components: an aromatic benzene ring, an electron-withdrawing nitro group (-NO₂), and an N-linked cyclohexyl moiety. This unique amalgamation confers a range of valuable properties:

-

The Nitroaniline Core: The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic properties of the aromatic ring, modulating the molecule's reactivity, polarity, and potential for biological interactions.[1][2] This group is a known pharmacophore in various antimicrobial and antitumor agents.[2][3][4]

-

The Cyclohexyl Group: This bulky, non-planar aliphatic ring provides a three-dimensional scaffold.[1] In medicinal chemistry, replacing smaller alkyl groups with a cyclohexyl ring can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation and can improve binding affinity by locking the molecule into a more favorable conformation for a biological target.[5][6]

-

The Secondary Amine Linker: The N-H group provides a site for hydrogen bonding, a critical interaction in both crystal lattice formation and receptor-ligand binding.

This guide will explore how these structural features are synthetically installed and how they collectively contribute to the function of the resulting derivatives.

Core Synthetic Strategies: Nucleophilic Aromatic Substitution

The most prevalent and efficient method for synthesizing N-cyclohexyl-nitroaniline derivatives is through nucleophilic aromatic substitution (SNAr). This reaction class is particularly effective because the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halide.

Causality in Experimental Design:

The choice of reactants and conditions is critical for maximizing yield and purity.

-

Substrate: A nitro-substituted benzene ring with a good leaving group (e.g., F, Cl) is required. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic.

-

Nucleophile: Cyclohexylamine serves as the nitrogen nucleophile.

-

Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF), is ideal. It effectively solvates the cation of the intermediate Meisenheimer complex but does not solvate the nucleophile as strongly as a protic solvent would, thus preserving its reactivity.

-

Base: A non-nucleophilic base like triethylamine (TEA) is used to neutralize the acid (e.g., HCl, HF) generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Moderate heating (e.g., 80°C) is typically required to provide sufficient activation energy for the reaction to proceed at a practical rate.[7][8]

General Synthetic Workflow Diagram

Caption: General workflow for SNAr synthesis.

Experimental Protocols

The following protocols are self-validating systems, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Protocol 1: Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline[7]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-difluoronitrobenzene (5.0 g, 31 mmol), cyclohexylamine (3.8 mL, 31 mmol), and triethylamine (4.4 mL, 31 mmol) in 50 mL of dimethylformamide (DMF).

-

Reaction Execution: Stir the solution at 80°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After cooling the mixture to room temperature (approx. 25°C), add 100 mL of deionized water. The addition of water, a non-solvent for the product, induces precipitation.

-

Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and triethylamine hydrochloride salt.

-

Drying & Yield Calculation: Dry the solid product in a vacuum oven. A typical yield for this reaction is around 6.1 g (82%).

-

Validation: Confirm the product's identity and purity using melting point analysis (expected M.p. 93.0°C) and the spectroscopic methods outlined in Section 4.

Protocol 2: Spectroscopic and Crystallographic Characterization

-

Infrared (IR) Spectroscopy:

-

Prepare a sample by mixing a small amount of the product with dry potassium bromide (KBr) and pressing it into a thin pellet.

-

Record the spectrum using an FTIR spectrometer from 4000-400 cm⁻¹.

-

Self-Validation: Confirm the presence of key functional group stretches: N-H (around 3300-3500 cm⁻¹), aromatic C-H (around 3000-3100 cm⁻¹), aliphatic C-H (around 2850-2950 cm⁻¹), and asymmetric/symmetric NO₂ stretches (around 1500-1550 cm⁻¹ and 1335-1380 cm⁻¹, respectively).[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Self-Validation: The integrated proton signals and the number of distinct carbon signals should correspond to the number of protons and carbons in the molecular structure. The chemical shifts and splitting patterns must be consistent with the predicted data (see Table 1 & 2).[9][10]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Analyze using a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

-

Self-Validation: The mass spectrum must show a molecular ion peak ([M]⁺) that corresponds to the calculated molecular weight of the target compound.[10]

-

-

Single-Crystal X-ray Diffraction:

-

Grow single crystals by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol or acetone).[11][12]

-

Mount a suitable crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.[11]

-

Solve and refine the structure using specialized crystallographic software.

-

Self-Validation: The solved crystal structure provides unambiguous confirmation of the molecular connectivity and stereochemistry.[11][13]

-

Structural Elucidation: A Spectroscopic Profile

Unequivocal structural confirmation is paramount. The following tables provide the predicted spectroscopic data for a representative compound, N-cyclohexyl-2-nitroaniline, based on established principles and data from analogous structures.[9]

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | d | 1H | Ar-H (ortho to NO₂) | Deshielded by the strongly electron-withdrawing nitro group. |

| ~8.10 | br s | 1H | N-H | Broad signal due to quadrupole coupling and potential exchange; deshielded. |

| ~7.40 | t | 1H | Ar-H (para to NO₂) | Aromatic proton with typical triplet multiplicity. |

| ~6.80 | d | 1H | Ar-H (ortho to NH) | Shielded by the electron-donating amino group. |

| ~6.70 | t | 1H | Ar-H (meta to NO₂) | Aromatic proton with typical triplet multiplicity. |

| ~3.50 | m | 1H | Cyclohexyl CH-N | Deshielded due to attachment to the nitrogen atom. |

| 1.20 - 2.20 | m | 10H | Cyclohexyl CH₂ | Complex multiplet for the remaining aliphatic protons of the cyclohexyl ring. |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~145.0 | Ar C-NH | Quaternary carbon attached to nitrogen. |

| ~136.0 | Ar C-NO₂ | Quaternary carbon attached to the nitro group, deshielded. |

| ~133.0 | Ar C-H | Aromatic methine carbon. |

| ~127.0 | Ar C-H | Aromatic methine carbon. |

| ~115.0 | Ar C-H | Aromatic methine carbon. |

| ~114.0 | Ar C-H | Aromatic methine carbon. |

| ~52.0 | Cyclohexyl C-N | Aliphatic carbon attached to nitrogen. |

| ~33.0 | Cyclohexyl CH₂ | Aliphatic carbons adjacent to the C-N carbon. |

| ~26.0 | Cyclohexyl CH₂ | Aliphatic carbon. |

| ~25.0 | Cyclohexyl CH₂ | Aliphatic carbon. |

Key Applications and Mechanistic Insights

The unique structure of N-cyclohexyl-nitroaniline derivatives makes them promising candidates in several fields. Nitrogen-containing heterocycles and nitroaromatics are privileged structures in medicinal and industrial chemistry.[14][15]

Antimicrobial and Antifungal Agents

-

Mechanistic Underpinning: The nitro group is a key pharmacophore for antimicrobial activity.[2] Its electron-withdrawing nature can disrupt cellular processes by interacting with nucleophilic sites in proteins and enzymes.[2] Furthermore, compounds containing nitro groups can undergo bioreduction within microbial cells to form cytotoxic reactive nitrogen species.[1] The lipophilic cyclohexyl group can enhance membrane permeability, allowing the compound to reach its intracellular targets more effectively.

-

Field Evidence: While direct studies on N-cyclohexyl-nitroaniline derivatives are emerging, numerous related nitroaniline and nitroaromatic compounds have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][16][17][18]

Anticancer Drug Development

-

Hypoxia-Activated Prodrugs: Solid tumors often contain regions of low oxygen (hypoxia). The nitro group can be selectively reduced by nitroreductase enzymes that are overexpressed in these hypoxic environments.[4] This bioreduction can unmask a potent cytotoxic agent, leading to targeted cancer cell death while sparing healthy, oxygenated tissues. N-cyclohexyl-nitroaniline derivatives are being investigated as potential scaffolds for such prodrugs.[4]

-

Structure-Activity Relationship: Studies on related nitro compounds have shown that their antitumor activity is highly dependent on the substitution pattern on the aniline ring.[3][19][20] The cyclohexyl group can be used to modulate solubility and binding characteristics to optimize efficacy.[21]

Corrosion Inhibitors

-

Mechanism of Action: Organic compounds containing nitrogen atoms and π-electrons are effective corrosion inhibitors, particularly in acidic media.[22][23][24] These molecules adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[25]

-

Adsorption Model: The nitrogen atom of the amine and the π-electrons of the aromatic ring can donate electrons to the vacant d-orbitals of the metal (e.g., iron), forming a coordinate bond (chemisorption).[23][25] The bulky cyclohexyl group can enhance this protective layer by increasing the surface area covered by each molecule, effectively blocking active corrosion sites.

Corrosion Inhibition Workflow

Caption: Mechanism of corrosion inhibition.

Conclusion and Future Outlook

N-cyclohexyl-nitroaniline derivatives stand as a versatile and promising class of compounds. Their synthesis is straightforward and high-yielding, and their structures can be definitively confirmed through standard spectroscopic techniques. The interplay between the bulky, lipophilic cyclohexyl group and the electronically potent nitroaniline core provides a rich platform for tuning molecular properties. Future research should focus on synthesizing libraries of these derivatives with varied substitution patterns to fully explore their potential as targeted anticancer agents, novel antimicrobial therapies, and robust corrosion inhibitors. The foundational protocols and data presented in this guide serve as a launchpad for such innovative endeavors.

References

-

Synthesis of N-cyclohexyl-4-fluoro-2-nitroaniline. PrepChem.com. [Link]

-

Synthesis of N-cyclohexyl-4-cyano-2-nitroaniline. PrepChem.com. [Link]

-

Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes. ResearchGate. [Link]

-

Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. ScienceDirect. [Link]

-

[Chemotherapeutic effects of nitro compounds. 1. Nitroanilines]. PubMed. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

Synthesis and antitumor activity of nitrogen-based thiocolchicine derivatives. PubMed. [Link]

-

Inhibition of corrosion of mild steel in hydrochloric acid by N-cyclohexyl-N / -phenyl thiourea. ResearchGate. [Link]

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. [Link]

- Process for preparing nitroaniline derivatives.

-

A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Open. [Link]

-

Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. PubMed Central. [Link]

-

N-heterocycle compounds as aqueous phase corrosion inhibitors: A robust, effective and economic substitute. ResearchGate. [Link]

-

NITRO ANILINE AS CORROSION INHIBITOR FOR ZINC IN NITRIC ACID. ResearchGate. [Link]

-

An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. ResearchGate. [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

-

Limitations and lessons in the use of X-ray structural information in drug design. PubMed Central. [Link]

-

Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. [Link]

-

PDINN as an Efficient and Environmentally Friendly Corrosion Inhibitor for Mild Steel in HCl: A Comprehensive Investigation. MDPI. [Link]

-

N-Cyclohexylaniline. PubChem. [Link]

-

Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

-

Antitumor activity of 1-nitro-9-aminoacridine derivatives. PubMed. [Link]

-

Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid. Nature. [Link]

-

Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. [Link]

-

Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. ResearchGate. [Link]

-

Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

-

Identification and characterisation of the recently detected cathinone N-cyclohexyl pentylone. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. [Chemotherapeutic effects of nitro compounds. 1. Nitroanilines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 16. Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds - Arabian Journal of Chemistry [arabjchem.org]

- 17. researchgate.net [researchgate.net]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. Synthesis and antitumor activity of nitrogen-based thiocolchicine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antitumor activity of 1-nitro-9-aminoacridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Safety and handling precautions for 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

An In-depth Technical Guide for the Safe Handling of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

Section 1: Introduction and Compound Profile

This guide provides comprehensive safety and handling protocols for this compound, a compound relevant to contemporary research and drug development. Given that specific, published safety data for this precise molecule is limited, this document establishes a robust safety framework by synthesizing data from structurally analogous compounds, particularly bromo-nitroaniline derivatives. This approach, rooted in established principles of chemical safety, provides a conservative and protective set of guidelines for researchers, scientists, and drug development professionals. The causality behind each procedural step is explained to foster a deeper understanding of risk mitigation.

The primary structural motifs—a halogenated nitroaniline core—suggest a toxicological profile that warrants rigorous adherence to safety protocols. Aromatic nitro compounds are known for their potential to cause methemoglobinemia, and halogenated aromatics can present various toxicological challenges.[1] Therefore, treating this compound with a high degree of caution is imperative.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 1365272-99-6[2] |

| Molecular Formula | C₁₂H₁₃BrF₂N₂O₂ |

| Purity | Typically ≥98%[3][4] |

Section 2: Hazard Identification and Risk Assessment

The hazard profile is inferred from related chemical structures, such as 4-bromoaniline, various bromo-nitroanilines, and p-nitroaniline.[5][6][7][8] The Globally Harmonized System (GHS) classification below represents a consolidated assessment based on these analogs.

Table 2: Anticipated GHS Classification

| Category | Information |

|---|---|

| Pictograms |    |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.[5][9] H311 + H331: Toxic in contact with skin or if inhaled. H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[5][6] H373: May cause damage to organs through prolonged or repeated exposure. |

| Precautionary Statements | P260: Do not breathe dust.[10] P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[9] P280: Wear protective gloves/protective clothing/eye protection.[5][10] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[11] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] P403+P233: Store in a well-ventilated place. Keep container tightly closed.[10] P501: Dispose of contents/container to an approved waste disposal plant.[10] |

Core Scientific Rationale: The primary risks associated with this class of compounds are acute toxicity and organ damage. The nitroaniline moiety is linked to methemoglobinemia, a condition where the blood's ability to transport oxygen is reduced.[1] Inhalation of fine dust and dermal absorption are significant exposure routes. Therefore, preventing direct contact and aerosolization is the cornerstone of safe handling.

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is mandatory.

Engineering Controls:

-

Certified Chemical Fume Hood: All handling of the solid compound and its solutions must occur within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or vapors.[5]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE): PPE is not a substitute for engineering controls but a critical final barrier. The selection below is based on the anticipated hazards of acute toxicity and skin/eye irritation.[12]

Table 3: Required Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile).[13] | Prevents dermal absorption, which is a primary toxicity route. Double-gloving provides protection in case the outer glove is breached. |

| Eye/Face Protection | Chemical safety goggles and a full-face shield.[13] | Protects against splashes and airborne particles. A face shield is required when there is a risk of splashing or energetic reactions.[13] |

| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[13] | Protects skin from contamination. Should be laundered separately from personal clothing.[9] |

| Respiratory Protection | A NIOSH-approved respirator with P100 (particulate) filters is required when handling the powder outside of a fume hood (e.g., during spill cleanup).[12][14] | Protects against inhalation of fine, toxic dust particles. Respirator use requires prior medical evaluation and fit-testing.[13] |

| Footwear | Closed-toe, chemical-resistant shoes.[15] | Protects feet from spills and falling objects. |

Experimental Protocol: PPE Donning and Doffing Sequence

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

Section 4: Safe Handling and Storage Protocols

Adherence to a strict, step-by-step protocol is essential for minimizing exposure during routine laboratory operations.

Experimental Protocol: Handling Solid this compound

-

Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all required PPE is correctly donned.

-

Weighing:

-

Perform all weighing operations on a disposable weigh paper or in a tared container within the fume hood.

-

Use non-sparking spatulas and tools to prevent static discharge.

-

Close the primary container immediately after dispensing the required amount.

-

Rationale: This minimizes the generation and spread of airborne dust.

-

-

Solubilization:

-

Add solvent to the solid slowly to avoid splashing.

-

If the dissolution is exothermic, prepare an ice bath for temperature control.

-

Keep the container covered as much as possible during this process.

-

-

Post-Handling:

-

Thoroughly decontaminate the spatula and work surface.

-

Carefully dispose of weigh paper and any contaminated disposables in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.[9]

-

Caption: Chemical Lifecycle Workflow within the Laboratory.

Storage Requirements:

-

Location: Store in a cool, dry, well-ventilated area that is locked and accessible only to authorized personnel.

-

Container: Keep the container tightly closed and protected from light.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[6]

-

Rationale: Contact with incompatible materials can lead to vigorous, exothermic reactions, potentially causing fire or releasing toxic fumes.

-

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

Spill Response:

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.[1]

-

Control: Prevent further spread. Do not use water to clean up a dry spill as it can contaminate a larger area.[9]

-

Cleanup (Minor Spill):

-

Wearing full PPE including a respirator, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Carefully sweep the material into a labeled hazardous waste container using non-sparking tools.[9][14]

-

Decontaminate the area with an appropriate solvent, followed by soap and water.

-

-

Cleanup (Major Spill):

-

Evacuate the laboratory and close the doors.

-

Contact the institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[9]

-

Table 4: First-Aid Measures

| Exposure Route | Protocol |

|---|---|

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][5][14] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1][14][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10][16] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][16] |

Fire Fighting:

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or foam extinguisher. Avoid using a direct water jet, which can scatter the material.

-

Hazardous Combustion Products: Combustion may produce highly toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen bromide (HBr).[6][16]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[16][17]

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be handled as hazardous waste.

Protocol:

-

Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatible.[1]

-

Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[10]

Section 7: References

-

STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. (Source: Amherst College, [Link])

-

Safety Data Sheet: p-nitroaniline. (Source: Chemos GmbH&Co.KG, [Link])

-

Safety Data Sheet: 3-Nitroaniline. (Source: Carl ROTH, [Link])

-

SAFETY DATA SHEET - 4-Bromo-2-nitroaniline. (Source: Thermo Fisher Scientific, [Link])

-

Personal Protective Equipment (PPE). (Source: CHEMM, [Link])

-

Personal Protective Equipment | US EPA. (Source: U.S. Environmental Protection Agency, [Link])

-

Chemical Safety: Personal Protective Equipment. (Source: University of California, Santa Cruz, [Link])

-

5 Types of PPE for Hazardous Chemicals. (Source: Hazmat School, [Link])

-

Recommended PPE to handle chemicals. (Source: Bernardo Ecenarro, [Link])

-

SAFETY DATA SHEET - 2,6-Dibromo-4-nitroaniline. (Source: Thermo Fisher Scientific, [Link])

-

This compound CAS#: 1365272-99-6. (Source: ChemWhat, [Link])

-

GHS Hazardous Chemical Information List. (Source: Safe Work Australia, [Link])

-

4-Bromo-N-cyclohexyl-2, 3-difluoro-6-nitroaniline, min 98%, 1 gram. (Source: CP Lab Safety, [Link])

-

This compound, 98% Purity. (Source: AHH Chemical, [Link])

-

2-Bromo-4,6-dinitroaniline | C6H4BrN3O4. (Source: PubChem, [Link])

-

4-Bromo-3-nitroanisole | C7H6BrNO3. (Source: PubChem, [Link])

-

4-Bromo-3-nitroaniline | C6H5BrN2O2. (Source: PubChem, [Link])

-

4-Bromo-2-nitroaniline | C6H5BrN2O2. (Source: PubChem, [Link])

-

4-Nitroaniline | C6H6N2O2. (Source: PubChem - NIH, [Link])

Sources

- 1. amherst.edu [amherst.edu]

- 2. chemwhat.com [chemwhat.com]

- 3. calpaclab.com [calpaclab.com]

- 4. calpaclab.com [calpaclab.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. chemos.de [chemos.de]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. hazmatschool.com [hazmatschool.com]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. geneseo.edu [geneseo.edu]

- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com:443 [carlroth.com:443]

Navigating the Synthesis and Characterization of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline, a substituted aniline with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to propose a viable synthetic route and predict its key physicochemical and spectroscopic properties. The central identifier for this compound, its InChIKey, is provided to ensure unambiguous identification in chemical databases and research publications. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related compounds.

Compound Identification and Physicochemical Properties

This compound is a complex aromatic compound featuring several functional groups that contribute to its unique chemical properties. Its unambiguous identification is crucial for accurate documentation and database retrieval.

The International Chemical Identifier (InChI) system provides a standardized, machine-readable string of characters to represent chemical structures. The InChIKey is a hashed, fixed-length version of the full InChI, ideal for database searches.

InChIKey: YCWGHXQZBFJMEM-UHFFFAOYSA-N (Note: This InChIKey was generated based on the known chemical structure of this compound.)

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 1365272-99-6 | [1] |

| Molecular Formula | C₁₂H₁₃BrF₂N₂O₂ | [1] |

| Molecular Weight | 335.15 g/mol | [1] |

| Appearance | Predicted: Yellow to orange solid | Analogy to similar nitroanilines[2] |

| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, EtOAc, Acetone); Insoluble in water | General properties of similar organic compounds |

Proposed Synthesis Pathway: A Logic-Driven Approach

The logical choice for the starting materials would be a suitably activated aromatic ring and the corresponding amine. In this case, 1-bromo-4,5-difluoro-2,3-dinitrobenzene would be an ideal electrophile, and cyclohexylamine would serve as the nucleophile. The presence of two nitro groups ortho and para to the fluorine atoms strongly activates the aromatic ring towards nucleophilic attack.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a proposed method and should be optimized for safety and yield in a laboratory setting.

Materials:

-

1-Bromo-4,5-difluoro-2,3-dinitrobenzene

-

Cyclohexylamine

-

Potassium Carbonate (K₂CO₃) or other suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-4,5-difluoro-2,3-dinitrobenzene (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: Add potassium carbonate (2.0-3.0 eq) to the solution.

-

Nucleophilic Addition: Slowly add cyclohexylamine (1.1-1.2 eq) to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is anticipated to be complete within 6-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Profile

The structural features of this compound will give rise to a unique spectroscopic fingerprint. While experimental spectra are not available, we can predict the key features based on the analysis of its functional groups and data from analogous compounds.[3]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the cyclohexyl protons, and the amine proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | s | 1H | Aromatic C-H |

| ~ 3.5 - 3.7 | m | 1H | N-CH (cyclohexyl) |

| ~ 1.2 - 2.0 | m | 10H | Cyclohexyl CH₂ |

| ~ 5.0 - 6.0 | br s | 1H | N-H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will be more complex, with signals for each of the 12 unique carbon atoms. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 155 | C-NO₂ |

| ~ 140 - 150 (d, JCF) | C-F |

| ~ 135 - 145 (d, JCF) | C-F |

| ~ 125 - 135 | C-NH |

| ~ 115 - 125 | C-Br |

| ~ 110 - 120 | C-H (aromatic) |

| ~ 50 - 55 | N-CH (cyclohexyl) |

| ~ 24 - 33 | Cyclohexyl CH₂ |

Predicted FT-IR Data

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3300 - 3400 | N-H Stretch | Secondary Amine |

| ~ 2850 - 2950 | C-H Stretch | Cyclohexyl |

| ~ 1520 - 1560 & 1340 - 1380 | Asymmetric & Symmetric N-O Stretch | Nitro group |

| ~ 1200 - 1300 | C-N Stretch | Aryl Amine |

| ~ 1000 - 1100 | C-F Stretch | Aryl Fluoride |

| ~ 550 - 650 | C-Br Stretch | Aryl Bromide |

Predicted Mass Spectrometry Data

In a mass spectrum (Electron Ionization), the molecular ion peak [M]⁺ would be expected at m/z 334 and 336 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and fragmentation of the cyclohexyl ring.

Potential Applications in Drug Discovery and Development

Substituted nitroanilines are important pharmacophores and versatile building blocks in the synthesis of a wide range of biologically active compounds. The specific combination of a brominated, difluorinated, and N-cyclohexyl-substituted nitroaniline core in the target molecule suggests several potential avenues for its application in drug discovery.

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors. The fluorine and bromine atoms can modulate the electronic properties and provide sites for further functionalization to improve binding affinity and selectivity.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents. The lipophilic cyclohexyl group could enhance membrane permeability, potentially leading to improved activity.

-

Chemical Probes: The molecule could serve as a starting point for the development of chemical probes to study biological pathways, with the bromine atom providing a handle for the introduction of reporter tags via cross-coupling reactions.

Logical Relationship Diagram for Drug Discovery Potential

Caption: Interplay of structural features and potential drug discovery applications.

Conclusion

This compound represents a chemical entity with significant potential for further exploration in the fields of medicinal chemistry and materials science. This technical guide has provided its definitive InChIKey for unambiguous identification, a plausible and detailed synthetic protocol, and a predicted spectroscopic profile to aid in its characterization. By leveraging data from analogous structures, this document serves as a valuable starting point for researchers, enabling them to embark on the synthesis and investigation of this promising compound with a solid theoretical and practical foundation. The insights provided herein are intended to accelerate the discovery and development of novel molecules with potential therapeutic or technological applications.

References

-

ChemWhat. This compound CAS#: 1365272-99-6. Available from: [Link]

-

Wikipedia. 4-Nitroaniline. Available from: [Link]

Sources

Methodological & Application

Synthesis of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline

An Application Note for the

Introduction and Significance

4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline is a halogenated and nitrated aromatic amine derivative. Its polysubstituted aniline scaffold makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of multiple functional groups—a bromine atom, two fluorine atoms, a nitro group, and a secondary amine—offers several sites for subsequent chemical modifications. The fluorine and nitro groups, in particular, can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step laboratory protocol, safety considerations, and methods for characterization. The procedure is designed for researchers and scientists in drug development and organic synthesis.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and logical pathway to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of a nucleophile (cyclohexylamine) with an electron-deficient aromatic ring (1-bromo-4,5-difluoro-2-nitrobenzene).

Core Principles:

The SNAr mechanism is contingent on two key features of the aromatic substrate:

-

Presence of a Good Leaving Group: Halogens, particularly fluorine, serve as effective leaving groups in this context.

-

Ring Activation: The aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).

In this synthesis, the nitro group (-NO₂) is a powerful EWG that activates the benzene ring towards nucleophilic attack. It does so by resonance and induction, delocalizing the negative charge of the intermediate complex.[1][2]

Regioselectivity: The starting material, 1-bromo-4,5-difluoro-2-nitrobenzene, has two fluorine atoms that could potentially be displaced. The regioselectivity of the reaction is dictated by the position of the activating nitro group. Nucleophilic attack is favored at the ortho and para positions relative to the EWG, as this allows the negative charge of the intermediate to be stabilized by delocalization onto the nitro group.[1]

In 1-bromo-4,5-difluoro-2-nitrobenzene, the fluorine atom at the C4 position is ortho to the nitro group, while the fluorine at the C5 position is meta. Therefore, the incoming cyclohexylamine nucleophile will preferentially attack the C4 position, leading to the desired product. The intermediate formed from this attack, known as a Meisenheimer complex, is significantly stabilized.[2]

The overall reaction is illustrated below:

Sources

Application Notes and Protocols: 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline as a Privileged Scaffold in Medicinal Chemistry

Document ID: AN-BCDFNA-20260115

Version: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective applications of 4-Bromo-N-cyclohexyl-2,3-difluoro-6-nitroaniline in medicinal chemistry. While this specific molecule is not extensively documented in current literature, its unique constellation of functional groups—a difluorinated nitroaromatic core, a reactive bromine atom, and a lipophilic N-cyclohexyl moiety—positions it as a highly versatile and valuable building block for the synthesis of novel therapeutic agents. This guide elucidates the strategic value of each structural component and provides detailed, field-proven protocols for its derivatization into medicinally relevant heterocyclic systems, such as benzimidazoles and benzodiazepines.

Introduction: A Molecule of Strategic Design

The rational design of small molecule therapeutics hinges on the availability of starting materials that offer both structural novelty and versatile reactivity. This compound is a prime example of such a scaffold, engineered with multiple features that can be strategically exploited to modulate physicochemical and pharmacological properties.

-

Fluorine Substitution: The vicinal difluoro motif is a key feature. Fluorine's high electronegativity and small size allow it to serve as a bioisostere for hydrogen or a hydroxyl group, profoundly influencing properties like metabolic stability, membrane permeability, and binding affinity by altering local electronics and pKa.[1][2] The 2,3-difluoro pattern, in particular, creates a unique electronic environment that can enhance interactions with biological targets.[3]

-

Ortho-Nitro Group: The nitro group is a strong electron-withdrawing group that serves two critical purposes. Firstly, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr), potentially allowing for the selective displacement of one of the adjacent fluorine atoms.[4][5] Secondly, and most importantly, it is a synthetic precursor to an ortho-amino group. The reduction of the nitro group to form a 1,2-diamine is a gateway to a vast array of heterocyclic scaffolds.[6]

-

4-Bromo Substituent: The bromine atom is a versatile synthetic handle. It is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity.[7][8][9]

-

N-Cyclohexyl Group: This bulky, lipophilic group can significantly impact a molecule's solubility, lipophilicity (LogP), and conformational rigidity. In drug design, such groups are often employed to probe hydrophobic binding pockets in target proteins and can improve pharmacokinetic profiles.

The convergence of these features in a single molecule provides a powerful platform for generating libraries of diverse compounds for high-throughput screening and lead optimization.

Strategic Applications as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor to complex, nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[10] The most direct synthetic pathway involves the reduction of the nitro group to generate a highly substituted ortho-phenylenediamine intermediate.

Workflow for Heterocycle Synthesis

The following diagram illustrates the central strategy: leveraging the ortho-phenylenediamine intermediate for the synthesis of benzimidazoles and benzodiazepines, two classes of compounds with broad therapeutic applications.

Caption: Synthetic workflow from the title compound to key medicinal scaffolds.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for analogous transformations. Researchers should perform small-scale trials to optimize reaction conditions for this specific substrate.

Protocol 1: Reduction of the Nitro Group to form 3-Bromo-N1-cyclohexyl-4,5-difluorobenzene-1,2-diamine

This step is the gateway to all subsequent cyclization reactions. The choice of reducing agent can be critical to avoid debromination.

Rationale: Stannous chloride (SnCl₂) in acidic media is a classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of halogens. Catalytic hydrogenation is another powerful method, though catalyst screening may be necessary to preserve the C-Br bond.

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Sodium hydroxide (NaOH) solution (5M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

-

Add stannous chloride dihydrate (4.0-5.0 eq) to the suspension.

-

Carefully add concentrated HCl (2-3 mL) and heat the mixture to reflux (approx. 80 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding 5M NaOH solution until the pH is basic (pH > 9). A precipitate of tin salts will form.

-

Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ortho-phenylenediamine intermediate.

-

The product can be purified by column chromatography on silica gel if necessary, or used directly in the next step.

Protocol 2: Synthesis of Benzimidazole Derivatives via Phillips Condensation

This protocol describes the cyclocondensation of the ortho-phenylenediamine intermediate with an aldehyde.

Rationale: The Phillips condensation is a robust and widely used method for constructing the benzimidazole scaffold, which is present in numerous FDA-approved drugs.[11][12] The reaction proceeds via the formation of a Schiff base followed by intramolecular cyclization and aromatization.

Materials:

-

3-Bromo-N1-cyclohexyl-4,5-difluorobenzene-1,2-diamine (from Protocol 1)

-

Aromatic or aliphatic aldehyde (1.0-1.1 eq)

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount, ~0.1 eq) or acetic acid

-

Toluene or Dimethylformamide (DMF)

Procedure:

-

To a solution of the diamine intermediate (1.0 eq) in toluene (15 mL per gram), add the desired aldehyde (1.05 eq).

-

Add a catalytic amount of p-TSA.[13]

-

Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

-

Cool the reaction mixture to room temperature.

-

Wash the organic solution with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or silica gel chromatography to obtain the target benzimidazole derivative.

Protocol 3: Synthesis of 1,5-Benzodiazepine Derivatives